

In vivo efficacy studies of 1-Hydroxymethyl-4-oxoadamantane derivatives

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Compound of Interest

Compound Name: 1-Hydroxymethyl-4-oxoadamantane

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In Vivo Efficacy of Adamantane Derivatives: A Comparative Guide

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comparative overview of the in vivo efficacy of various **1-Hydroxymethyl-4-oxoadamantane** derivatives and other adamantane analogs in the fields of virology and oncology, supported by experimental data from preclinical studies.

Antiviral Efficacy of Adamantane Derivatives against Influenza A Virus

Recent research has focused on developing novel adamantane derivatives to combat drug-resistant strains of influenza A virus. A notable study investigated the in vivo efficacy of (R)-6-adamantyl derivatives of 1,3-oxazinan-2-one (Compound 4) and piperidin-2,4-dione (Compound 5) in a mouse model of influenza A/California/04/2009 (H1N1) viral pneumonia. The efficacy of these compounds was compared to the established antiviral drug, rimantadine.

[1]

Comparative Efficacy Data

Treatment Group	Dose (mg/kg/day)	Survival Rate (%)	Mean Day to Death (MDD)	Viral Titer Reduction (log TCID50)
Control (untreated)	-	10%	10	-
Compound 4	15	50%	N/A	1.6
Compound 4	20	80%	N/A	2.4 - 4.9
Compound 5	15	70%	N/A	2.4 - 4.9
Compound 5	20	100%	N/A	2.4 - 4.9
Rimantadine	20	Statistically significant improvement over control, but lower than Compounds 4 & 5 at the same dose	N/A	Significant suppression

Data compiled from a study on a mouse model of pneumonia induced by rimantadine-resistant influenza A virus.[\[1\]](#)

Experimental Protocol: Antiviral Efficacy in Mice

Animal Model: BALB/c mice were used for the study.

Virus Strain: Rimantadine-resistant influenza A/California/04/2009(H1N1) virus.

Infection: Mice were intranasally inoculated with the virus.

Treatment:

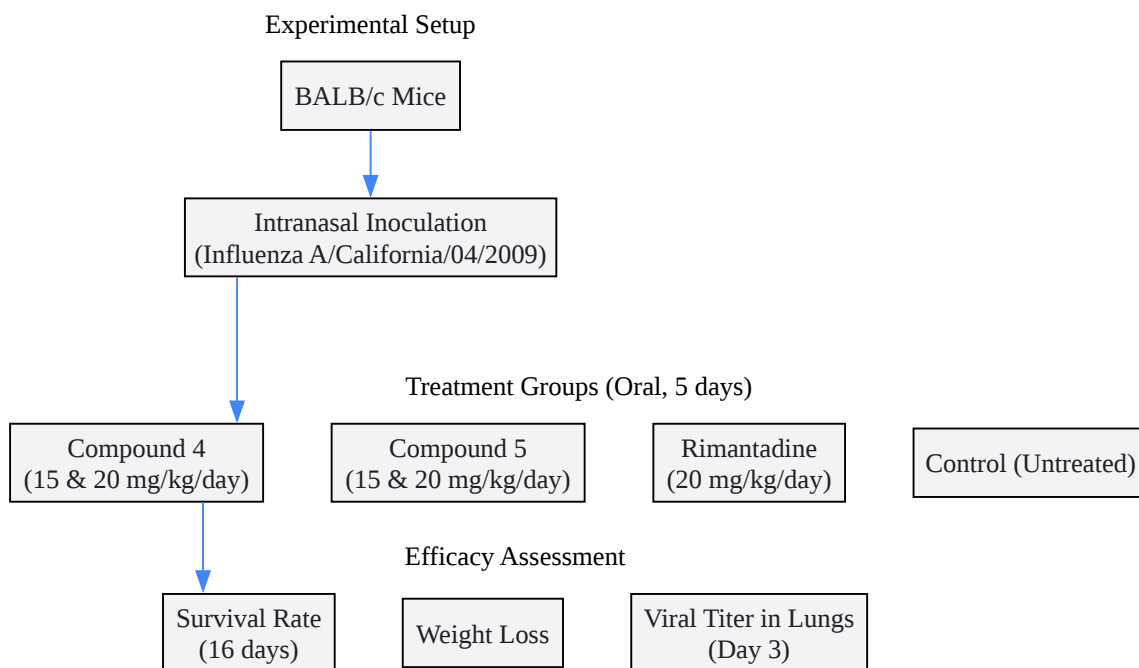
- Test compounds (Compound 4 and Compound 5) and the comparator drug (rimantadine) were administered orally.

- Treatment began 4 hours before infection and continued for 5 days.
- Two different doses were tested for the novel derivatives: 15 mg/kg/day and 20 mg/kg/day.

Efficacy Assessment:

- Survival Rate: The percentage of surviving animals was monitored for 16 days post-infection.
- Mean Day to Death (MDD): The average day of mortality in each group was calculated.
- Weight Loss: Animal body weight was monitored as an indicator of morbidity.
- Viral Titer in Lungs: On day 3 post-infection, lungs were collected from a subset of mice in each group to determine the viral load by titration in MDCK cells (TCID50 assay).[\[1\]](#)

Experimental Workflow: In Vivo Antiviral Study



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Caption: Workflow of the in vivo antiviral efficacy study in mice.

Anticancer Efficacy of Adamantane Derivatives

Adamantane derivatives have also been explored for their potential as anticancer agents. Studies have demonstrated their ability to inhibit tumor growth in various cancer models.

Diaminophenyladamantane Derivatives in Colon Cancer

A study investigated the in vivo anticancer effects of 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) on human colon cancer xenografts.

Treatment Group	Dose	Tumor Growth Suppression
DPA	i.p. challenge, weekly	Observed suppression of colon Colo 205 xenografts
Control	-	-

Further quantitative data on the percentage of tumor growth inhibition was not specified in the abstract.[2]

Animal Model: ICR nude mice.

Cell Line: Human colon cancer cell line Colo 205.

Tumor Model: Xenografts were established by subcutaneously injecting Colo 205 cells into the mice.

Treatment: DPA was administered via intraperitoneal (i.p.) injection on a weekly basis.

Efficacy Assessment: Tumor growth was monitored to assess the suppressive effect of the treatment.

Toxicity Assessment: Acute toxicity was evaluated following the i.p. challenge.[2]

Adamantane-Linked Isothiourea Derivatives in Hepatocellular Carcinoma

The in vivo anticancer activity of adamantane-linked isothiourea derivatives, specifically compounds 5 and 6, was evaluated in a rat model of thioacetamide (TAA)-induced hepatocellular carcinoma (HCC). Their efficacy was compared to the standard anticancer drug, doxorubicin (DOXO).[3]

Treatment Group	Dose (mg/kg/day)	Effect on Serum Markers (ALT, AST, ALP, α -fetoprotein)	Histopathological Changes
HCC Control	-	Elevated levels	Tumorigenesis, fibrosis, inflammation
Compound 5	10	Significantly reduced	Suppressed hepatocyte tumorigenesis, diminished fibrosis and inflammation
Compound 6	10	Significantly reduced (effects more comparable to DOXO)	Suppressed hepatocyte tumorigenesis, diminished fibrosis and inflammation
Doxorubicin (DOXO)	-	Significantly reduced	Suppressed hepatocyte tumorigenesis, diminished fibrosis and inflammation

Data from a study on a TAA-induced HCC rat model.[3]

Animal Model: Rats.

Carcinogen: Thioacetamide (TAA) was administered intraperitoneally (200 mg/kg, twice weekly) for 16 weeks to induce hepatocellular carcinoma.

Treatment:

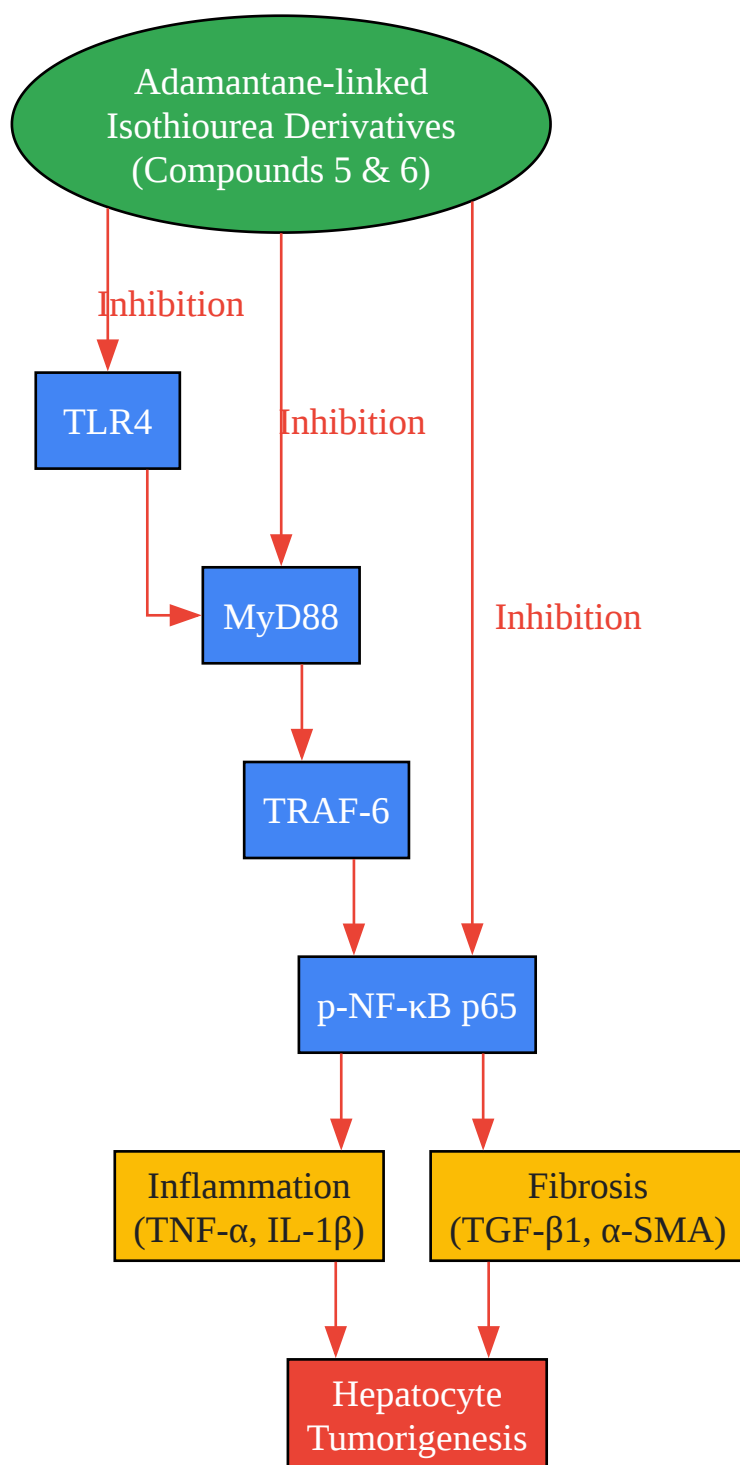
- Following HCC induction, rats were treated with Compound 5, Compound 6 (10 mg/kg/day), or doxorubicin for an additional 2 weeks.

Efficacy Assessment:

- Serum Markers: Blood samples were analyzed for liver function enzymes (ALT, AST, ALP) and the tumor marker α -fetoprotein.
- Histopathology: Liver tissues were examined using H&E and Masson trichrome staining to assess tumorigenesis, fibrosis, and inflammation.
- Mechanism of Action: Protein expression levels of α -SMA, sEH, p-NF- κ B p65, TLR4, MyD88, TRAF-6, TNF- α , IL-1 β , TGF- β 1, and caspase-3 were analyzed to elucidate the signaling pathway involved.[3]

Signaling Pathway: Inhibition of TLR4-MyD88-NF- κ B by Adamantane Derivatives

The study on adamantane-linked isothioureia derivatives suggested that their anticancer effects in the HCC model were mediated through the inhibition of the TLR4-MyD88-NF- κ B signaling pathway.[3]



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Caption: Proposed mechanism of action for adamantane derivatives in HCC.

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